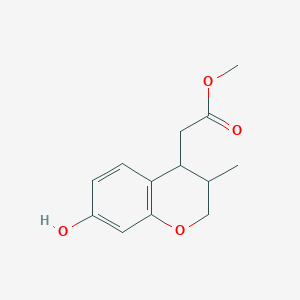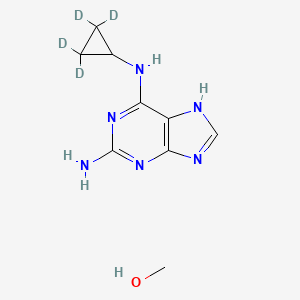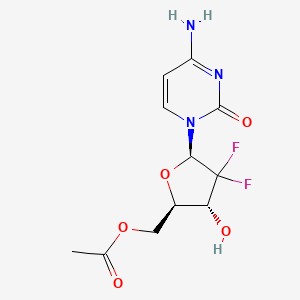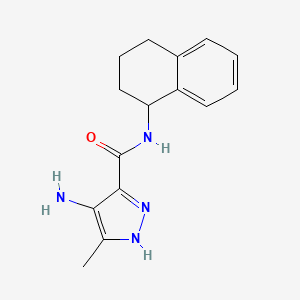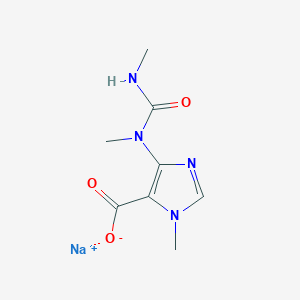
Caffeidine Acid Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caffeidine Acid Sodium Salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is derived from caffeic acid, a naturally occurring phenolic compound found in many plants. This compound is known for its antioxidant properties and is used in various research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Caffeidine Acid Sodium Salt typically involves the neutralization of caffeic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where caffeic acid is dissolved in water, and sodium hydroxide is added gradually under constant stirring. The reaction conditions include maintaining a temperature of around 25-30°C and a pH of approximately 7-8 to ensure complete neutralization. The resulting solution is then evaporated to obtain the solid this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pH, and concentration. The final product is often purified using crystallization or other separation techniques to ensure high purity and consistency.
化学反応の分析
Types of Reactions
Caffeidine Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in various biochemical processes.
Reduction: The compound can be reduced to form dihydrothis compound.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride are used under mild conditions.
Substitution: Various metal salts can be used to replace the sodium ion, often under neutral or slightly acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothis compound.
Substitution: Metal-caffeidine acid complexes.
科学的研究の応用
Caffeidine Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the formulation of cosmetics and skincare products due to its antioxidant properties.
作用機序
The mechanism of action of Caffeidine Acid Sodium Salt primarily involves its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in oxidative stress and inflammation.
類似化合物との比較
Caffeidine Acid Sodium Salt can be compared with other similar compounds such as:
Caffeic Acid: The parent compound, known for its antioxidant properties.
Chlorogenic Acid: Another phenolic compound with similar antioxidant activity.
Ferulic Acid: Known for its anti-inflammatory and antioxidant properties.
Uniqueness
This compound is unique due to its enhanced solubility in water compared to caffeic acid, making it more suitable for various applications in aqueous systems. Its sodium salt form also allows for easier handling and formulation in industrial processes.
特性
分子式 |
C8H11N4NaO3 |
|---|---|
分子量 |
234.19 g/mol |
IUPAC名 |
sodium;3-methyl-5-[methyl(methylcarbamoyl)amino]imidazole-4-carboxylate |
InChI |
InChI=1S/C8H12N4O3.Na/c1-9-8(15)12(3)6-5(7(13)14)11(2)4-10-6;/h4H,1-3H3,(H,9,15)(H,13,14);/q;+1/p-1 |
InChIキー |
NVQQLDXESYQGPR-UHFFFAOYSA-M |
正規SMILES |
CNC(=O)N(C)C1=C(N(C=N1)C)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)
![10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)
![3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13858122.png)
![tert-butyl N-[(3-pyrrolidin-1-ylphenyl)methyl]carbamate](/img/structure/B13858123.png)
